molecular formula C13H19NS B15275407 N-(3,5-dimethylphenyl)thian-4-amine

N-(3,5-dimethylphenyl)thian-4-amine

Cat. No.: B15275407
M. Wt: 221.36 g/mol
InChI Key: HUBMBRZBCDBWFZ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)thian-4-amine is a sulfur-containing aromatic amine derivative characterized by a thiane (tetrahydrothiopyran) ring linked to a 3,5-dimethyl-substituted aniline group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive molecules targeting photosynthetic electron transport (PET) and enzyme systems . The 3,5-dimethylphenyl substituent provides electron-donating effects, which may influence molecular interactions and physicochemical properties such as lipophilicity and solubility.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)thian-4-amine

InChI

InChI=1S/C13H19NS/c1-10-7-11(2)9-13(8-10)14-12-3-5-15-6-4-12/h7-9,12,14H,3-6H2,1-2H3

InChI Key

HUBMBRZBCDBWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCSCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)thian-4-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

The activity and properties of N-(3,5-dimethylphenyl)thian-4-amine are influenced by:

  • Substituent Position : Meta-substitution (3,5 positions) on the phenyl ring is critical. Studies on N-(disubstituted-phenyl)carboxamides show that 3,5-substituted derivatives exhibit superior PET-inhibiting activity compared to ortho-substituted analogs (e.g., 2,5-dimethylphenyl), likely due to optimal steric and electronic alignment .
  • Electron-withdrawing groups (e.g., in N-(3,5-dichlorophenyl)thian-4-amine) may increase binding affinity to target proteins due to polarized interactions, though direct activity data for thian-4-amine derivatives remain unreported .
Table 1: Substituent Effects on Key Parameters
Compound Substituents Electronic Effect Lipophilicity (LogP)* Bioactivity (IC₅₀)
This compound 3,5-CH₃ Donating High (estimated) Not reported
N-(3,5-Dichlorophenyl)thian-4-amine 3,5-Cl Withdrawing Moderate Not reported
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-CH₃ Donating Moderate ~10 µM (PET inhibition)

*LogP values estimated using fragment-based methods.

Physicochemical and Crystallographic Properties

  • Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (a structural analog) exhibits two molecules per asymmetric unit, suggesting steric bulk from methyl groups influences solid-state geometry. In contrast, mono-substituted analogs (e.g., 3-chlorophenyl) adopt simpler packing arrangements .

Biological Activity

N-(3,5-dimethylphenyl)thian-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by research findings and relevant data.

Chemical Structure and Synthesis

This compound features a thian-4-amine moiety attached to a 3,5-dimethylphenyl group. The molecular formula contributes to its unique chemical properties, which are crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dimethylphenylamine with thian-4-amine under controlled conditions, utilizing solvents and catalysts to optimize yield and purity.

Biological Activity

Research indicates that this compound may exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects, suggesting that this compound may inhibit bacterial growth or activity.
  • Anti-inflammatory Effects : Initial studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : There is emerging evidence that compounds like this compound may interact with specific cellular pathways involved in cancer progression, although detailed mechanisms are still under investigation.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, preliminary findings suggest it may interact with various molecular targets:

  • Enzyme Modulation : The compound may influence enzyme activity by binding to active sites or altering conformational states.
  • Receptor Interactions : It could potentially bind to specific receptors involved in signaling pathways related to inflammation or cancer cell proliferation.
  • Biochemical Pathways : Ongoing research aims to elucidate the biochemical pathways affected by this compound, which could lead to significant therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory responses
AnticancerInteraction with cancer-related pathways

Case Studies

  • Anticancer Study : A study evaluated the anticancer properties of structurally similar compounds in various cell lines. Results indicated that modifications in the thian structure significantly influenced cytotoxicity against human cancer cells .
  • Enzyme Interaction Study : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes related to metabolic pathways in cancer cells. This inhibition was linked to reduced cell proliferation rates.

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